2-{(E)-[(3,5-dimethoxyphenyl)imino]methyl}phenol
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Overview
Description
Preparation Methods
The synthesis of 2-{(E)-[(3,5-dimethoxyphenyl)imino]methyl}phenol typically involves the condensation reaction between 3,5-dimethoxyaniline and salicylaldehyde . The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity .
Chemical Reactions Analysis
2-{(E)-[(3,5-dimethoxyphenyl)imino]methyl}phenol undergoes various chemical reactions, including:
Scientific Research Applications
2-{(E)-[(3,5-dimethoxyphenyl)imino]methyl}phenol has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-{(E)-[(3,5-dimethoxyphenyl)imino]methyl}phenol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can form hydrogen bonds and π-π interactions with these targets, leading to inhibition or modulation of their activity . The pathways involved in its mechanism of action are still under investigation, but it is believed to affect various signaling pathways in cells .
Comparison with Similar Compounds
2-{(E)-[(3,5-dimethoxyphenyl)imino]methyl}phenol can be compared with other similar compounds, such as:
2-{(E)-[(2-hydroxyphenyl)imino]methyl}phenol: This compound has a similar structure but with a hydroxyl group instead of methoxy groups, leading to different chemical and biological properties.
2-{(E)-[(3,5-dimethoxyphenyl)imino]methyl}-6-ethoxyphenol: This compound has an additional ethoxy group, which can affect its reactivity and interactions with biological targets.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs .
Properties
IUPAC Name |
2-[(3,5-dimethoxyphenyl)iminomethyl]phenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO3/c1-18-13-7-12(8-14(9-13)19-2)16-10-11-5-3-4-6-15(11)17/h3-10,17H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NREPXPYVXIADHY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)N=CC2=CC=CC=C2O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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